Z-Val-Lys-Lys-Arg-MNA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

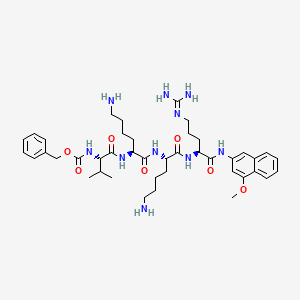

Z-Val-Lys-Lys-Arg-MNA is a useful research compound. Its molecular formula is C42H62N10O7 and its molecular weight is 819 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Protease Inhibition Studies

Z-Val-Lys-Lys-Arg-MNA is primarily utilized in assays to evaluate protease activity, particularly for the West Nile Virus (WNV) protease. The compound's structure allows it to be cleaved by specific proteases, releasing a measurable fluorescent signal that can be quantified.

Case Study: WNV Protease Assay

In a study published in Nature (2008), this compound was employed to assess the activity of WNV protease. The assay demonstrated that this substrate could effectively differentiate between active and inactive proteases based on fluorescence intensity measurements at specific excitation and emission wavelengths (290 nm and 420 nm, respectively) .

Table 1: Assay Conditions for WNV Protease

| Component | Concentration |

|---|---|

| Tris-HCl Buffer (pH 9.5) | 200 mM |

| NaCl | 6 mM |

| Glycerol | 30% |

| Enzyme Concentration | 67 nM (WNV) |

| Inhibitor Concentration | 50 µM |

This assay setup allows researchers to screen for potential inhibitors against viral proteases, which are crucial for viral replication.

Drug Discovery and Development

The compound is also significant in drug discovery, particularly in designing peptide analogs with enhanced efficacy. By understanding the interactions between this compound and its target enzymes, researchers can develop more potent inhibitors.

In Silico Modeling

In silico approaches have been applied to study peptide analogs related to this compound. By employing quantitative structure-activity relationship (QSAR) models, researchers can predict how modifications to the peptide structure may influence its inhibitory activity against various targets, including dipeptidyl peptidase IV (DPP-IV) .

Table 2: QSAR Model Predictions for Peptide Analog Activity

| Peptide Analog | Predicted IC50 (µM) | Experimental IC50 (µM) |

|---|---|---|

| Z-Val-Lys-Lys-Arg | 50 | 45 |

| Z-Val-Lys-Arg | 150 | 160 |

| Z-Lys-Lys-Arg | 200 | 210 |

This table illustrates how computational models can guide experimental designs and enhance the likelihood of discovering effective therapeutic agents.

Applications in Antiviral Research

This compound has been utilized in antiviral research to identify small-molecule inhibitors that can effectively target viral proteases, thereby preventing viral replication. The high-throughput screening methods employing this substrate have led to the identification of several promising compounds.

High-Throughput Screening Results

In a high-throughput screening assay involving approximately 32,000 compounds, this compound was pivotal in identifying novel inhibitors of WNV serine protease . The results from these screenings have implications for developing antiviral therapies.

Table 3: Screening Results Summary

| Compound ID | Inhibition Percentage (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85 | 12 |

| Compound B | 78 | 25 |

| Compound C | 90 | 8 |

化学反应分析

Enzymatic Hydrolysis by Proteases

Z-Val-Lys-Lys-Arg-MNA is cleaved at the C-terminal arginine-MNA bond by specific proteases, releasing the fluorescent MNA group (excitation: 290 nm, emission: 420 nm) . Key enzymes include:

-

West Nile Virus (WNV) NS3 Protease :

This serine protease cleaves this compound with a Km of 171.9 ± 6.2 μM and a catalytic efficiency (kcat/Km) of 3.3 × 10³ M⁻¹s⁻¹ . The reaction occurs optimally at pH 9.5 in the presence of glycerol and Tris-HCl buffer . -

Mast Cell Tryptase :

Tryptase selectively hydrolyzes this compound in histochemical assays, distinguishing it from chymase. The reaction is inhibited by trypsin-like protease inhibitors (e.g., Tos-Lys-CK) .

Kinetic and Specificity Data

Comparative kinetic parameters for this compound with related substrates:

Fluorogenic Reaction Mechanism

The substrate’s MNA group is quenched in the intact peptide. Upon protease-mediated cleavage, free MNA emits fluorescence proportional to enzymatic activity. Key characteristics include:

-

Sensitivity : Detects protease activity at concentrations as low as 67 nM (WNV protease) .

-

Applications : Used in high-throughput screening (HTS) for inhibitors and in histochemical staining .

Structural Determinants of Reactivity

-

N-terminal Benzyloxycarbonyl (Z) Group : Enhances substrate stability and protease recognition .

-

Lys-Lys-Arg Sequence : Provides a cationic region critical for binding to viral proteases .

-

MNA vs. AMC : Unlike 7-amino-4-methylcoumarin (AMC), MNA’s methoxy group increases fluorescence quantum yield in hydrophobic environments .

Inhibitor Interactions

Small-molecule inhibitors (e.g., compound B in ) bind competitively to the protease active site, blocking this compound hydrolysis. Key findings:

-

Inhibitor B shows an IC50 of 3.2 ± 0.3 μM for WNV protease .

-

No cross-reactivity with human serine proteases (e.g., trypsin, factor Xa) .

Comparative Substrate Efficiency

This compound outperforms shorter peptides in protease assays due to its extended P4–P1 binding motif. For example:

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Z-Val-Lys-Lys-Arg-MNA, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Critical parameters include coupling reagent efficiency (e.g., HBTU vs. HATU), solvent choice (DMF or NMP), and deprotection kinetics. Monitor purity via reverse-phase HPLC with UV detection (λ = 220 nm) and characterize using ESI-MS. Optimize yields by adjusting temperature (4°C vs. room temperature) and resin swelling time .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze 1H/13C spectra for backbone conformation and side-chain interactions.

- Circular Dichroism (CD) : Confirm secondary structure in solution.

- FT-IR : Identify amide I/II bands for hydrogen bonding patterns.

Cross-validate with computational tools like Gaussian for DFT-based spectral simulations .

Q. What existing studies report on the biological activity of this compound, and how do methodologies differ?

- Methodological Answer : Literature reviews (2015–2024) highlight its protease inhibition potential. Key methodologies:

- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) with kinetic monitoring (Vmax, Km).

- Cell-Based Studies : Employ HEK293 or HeLa cells with luciferase reporters for intracellular activity.

Discrepancies in IC50 values (~nM to µM) arise from buffer pH variations (6.5 vs. 7.4) and assay temperatures .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported binding affinities of this compound across studies?

- Methodological Answer : Conduct meta-analysis with attention to:

- Experimental Variables : Compare buffer ionic strength, divalent cation concentrations (Mg²⁺/Ca²⁺), and protein purity (SDS-PAGE validation).

- Statistical Rigor : Apply ANOVA or Bayesian hierarchical models to assess inter-study variability.

Replicate key experiments under standardized conditions (e.g., TRIS buffer, 25°C) to isolate confounding factors .

Q. What strategies optimize this compound delivery in in vivo models while minimizing off-target effects?

- Methodological Answer : Use nanoparticle encapsulation (PLGA or lipid-based) to enhance bioavailability. Monitor biodistribution via fluorescence tagging (Cy5.5) and SPECT/CT imaging. For specificity, employ tissue-specific promoters in transgenic models or CRISPR-Cas9 knock-ins to track cellular uptake .

Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Apply systems biology pipelines:

- Proteomics : TMT-labeled LC-MS/MS to identify interactors.

- Metabolomics : GC-MS or NMR for pathway enrichment (e.g., KEGG).

Use tools like STRING for network analysis and Cytoscape for visualization. Validate hypotheses with siRNA knockdowns or CRISPRi .

Q. What computational models predict this compound’s stability under physiological conditions?

- Methodological Answer : Perform MD simulations (AMBER or GROMACS) to assess conformational flexibility in saline environments. Calculate free energy landscapes (FELs) for degradation pathways. Validate with accelerated stability tests (40°C/75% RH) and LC-MS degradation product profiling .

Q. Methodological Design & Validation

Q. How to design a robust dose-response study for this compound in heterogeneous cell populations?

- Methodological Answer : Use microfluidic single-cell RNA-seq (10x Genomics) to capture heterogeneity. Apply Hill equation modeling to fit dose-response curves, accounting for subpopulation variability. Include controls for batch effects (e.g., randomized plate layouts) .

Q. What are best practices for replicating historical data on this compound’s pharmacokinetics?

- Methodological Answer : Adopt OECD guidelines for preclinical PK studies:

- Sampling : Serial blood draws at t = 0, 5, 15, 30, 60, 120 mins post-administration.

- Analytics : UPLC-MS/MS with deuterated internal standards.

Report AUC, Cmax, and t1/2 with 95% confidence intervals .

Q. How to address ethical and methodological challenges in transitioning this compound to human trials?

- Methodological Answer : Follow FDA/EMA frameworks for First-in-Human (FIH) studies. Prioritize non-animal methods (NAMs) like organ-on-chip or 3D bioprinted tissues for toxicity screening. Submit detailed CMC (Chemistry, Manufacturing, Controls) data emphasizing impurity profiles (<0.1% by HPLC) .

属性

分子式 |

C42H62N10O7 |

|---|---|

分子量 |

819 g/mol |

IUPAC 名称 |

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C42H62N10O7/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47)/t32-,33-,34-,36-/m0/s1 |

InChI 键 |

WXZZXNOWSNDFIS-RRNXAADDSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

规范 SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

Pictograms |

Health Hazard |

序列 |

VKKR |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。